molecular formula C10H14ClNO2 B7852775 (R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride

(R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride

Cat. No. B7852775
M. Wt: 215.67 g/mol
InChI Key: FQYXFGONKKDOKW-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chirality in Pharmacology

(R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride's enantiomer has been studied for its potency in anti-acetylcholine drugs. In one study, the R-enantiomer showed significantly higher activity compared to its S-enantiomer both in vivo and in vitro, highlighting the importance of chirality in pharmacological research (Brimblecombe, Inch, & Thompson, 1971).

2. Polymers and Chirality Assignment

The compound has applications in polymer science, particularly in chirality assignment of carboxylic acids. A study demonstrated the use of phenylacetylenes bearing a dimethylamino group for the synthesis of polymers. These polymers exhibited induced circular dichroism, which could determine the chirality of acids, highlighting a novel method for chirality assignment in organic chemistry (Yashima, Maeda, Matsushima, & Okamato, 1997).

3. Organometallic Chemistry

In organometallic chemistry, this compound has been used to create transition-metal complexes. A study explored a stereoselective route to create chiral tricarbonyl complexes, which are significant for developing novel catalysts and understanding asymmetric reactions (Englert, Haerter, Vasen, Salzer, Eggeling, & Vogt, 1999).

4. Asymmetric Synthesis

The compound is instrumental in asymmetric synthesis, as demonstrated in a study involving organopalladium complexes. These complexes were used to promote asymmetric hydrophosphination reactions, important for creating chiral molecules in pharmaceutical and material sciences (Huang, Pullarkat, Yuan, Ding, Li, & Leung, 2010).

5. Hydrolysis in Alkaline Solutions

Research has been conducted on the hydrolysis of esters of substituted benzeneacetic acids, which include compounds like this compound. These studies contribute to our understanding of reaction mechanisms and stability of pharmaceutical compounds (Roy, 1995).

6. Application in Material Science

In material science, this compound has been used for the synthesis of macromonomers and copolymers. These materials have diverse applications, ranging from drug delivery systems to sensors (Boyer, Boutevin, Robin, & Boutevin, 2004).

7. Nonlinear Optical Properties

The compound's derivatives have been investigated for their nonlinear optical properties, which are crucial for developing advanced optical materials and devices (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

properties

IUPAC Name

(2R)-2-(dimethylamino)-2-phenylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11(2)9(10(12)13)8-6-4-3-5-7-8;/h3-7,9H,1-2H3,(H,12,13);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYXFGONKKDOKW-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](C1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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